![molecular formula C22H26FN3O5S B583909 ent-Rosuvastatin Lactone CAS No. 615263-62-2](/img/structure/B583909.png)
ent-Rosuvastatin Lactone
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Description
“ent-Rosuvastatin Lactone” is a compound related to Rosuvastatin, a medication used to lower cholesterol levels . The chemical name of “ent-Rosuvastatin Lactone” is N- (4- (4-Fluorophenyl)-5- ((E)-2- ((2R,4S)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide . It belongs to the class of organic compounds known as phenylpyrimidines .
Synthesis Analysis
The synthesis of “ent-Rosuvastatin Lactone” and its related compounds involves complex chemical reactions . A key step in the development of medicinal products like “ent-Rosuvastatin Lactone” is the research and validation of selective and sensitive analytical methods for the control of impurities from synthesis and degradation .
Molecular Structure Analysis
The molecular formula of “ent-Rosuvastatin Lactone” is C22H26FN3O5S . Its average mass is 463.522 Da and its monoisotopic mass is 463.157715 Da .
Mechanism of Action
As a statin medication, Rosuvastatin, and by extension “ent-Rosuvastatin Lactone”, works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis .
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGVMSNJOCVHT-RJCHQFKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901099948 |
Source
|
Record name | rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
615263-62-2 |
Source
|
Record name | rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615263-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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